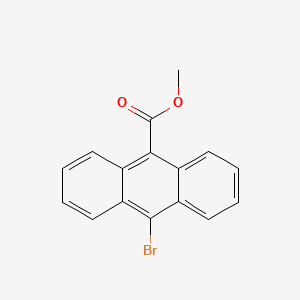

Methyl 10-bromoanthracene-9-carboxylate

Description

BenchChem offers high-quality Methyl 10-bromoanthracene-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 10-bromoanthracene-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 10-bromoanthracene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO2/c1-19-16(18)14-10-6-2-4-8-12(10)15(17)13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVMYSWMLGGHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277994 | |

| Record name | Methyl 10-bromo-9-anthracenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086-18-2 | |

| Record name | Methyl 10-bromo-9-anthracenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 10-bromo-9-anthracenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Thematic Importance of Anthracene Derivatives in Modern Chemical Sciences

Anthracene (B1667546), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, and its derivatives are of substantial importance in contemporary chemical sciences. nih.gov These compounds form a versatile platform for developing materials with unique optical and electronic properties. nih.govresearchgate.net The planar and highly conjugated π-system of the anthracene core gives rise to characteristic blue fluorescence, a property that has been extensively harnessed in various applications. nih.gov

Derivatives of anthracene are integral to the development of advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): Anthracene-based molecules are frequently used as blue light emitters, a crucial component for full-color displays and solid-state lighting. rsc.orgchalmers.se Their high fluorescence quantum yields and thermal stability make them suitable for these demanding applications. researchgate.net

Fluorescent Probes and Sensors: The sensitivity of the anthracene chromophore's fluorescence to its local environment allows for its use in the design of chemical sensors and biological probes. rsc.org For instance, changes in fluorescence can signal the presence of specific ions or molecules.

Pharmaceuticals: The anthracene skeleton is found in some classes of pharmaceuticals, and its derivatives are investigated for potential therapeutic activities. nih.gov

The ability to functionalize the anthracene core at various positions allows chemists to fine-tune its photophysical and electronic properties, making it a highly adaptable building block in the synthesis of complex organic molecules. researchgate.net

Academic Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Organic Synthesis and Materials Science

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of compounds that have garnered significant academic interest due to their unique properties and synthetic utility. nih.gov The introduction of a halogen atom, such as bromine, onto a PAH core like anthracene (B1667546) dramatically alters its chemical reactivity and physical characteristics.

From a synthetic perspective, the carbon-halogen bond serves as a versatile functional handle for further chemical transformations. Specifically, bromo-substituted PAHs are key precursors in a variety of cross-coupling reactions, most notably the Suzuki coupling. sigmaaldrich.com This reaction allows for the formation of new carbon-carbon bonds, enabling the construction of more complex and extended π-conjugated systems. Such systems are at the heart of research into novel organic semiconductors and other functional materials. ossila.com

In materials science, halogenation influences several key properties:

Intersystem Crossing: The "heavy atom effect" of bromine can enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This property is particularly relevant in the design of materials for applications like photodynamic therapy and triplet-triplet annihilation upconversion. chalmers.se

Molecular Packing: The presence of a halogen atom can influence how molecules arrange themselves in the solid state, affecting crystal packing and, consequently, the bulk electronic properties of the material.

Solubility and Stability: Halogen substituents can modify the solubility of the parent PAH, which is a critical parameter for solution-based processing of organic electronic devices.

The study of HPAHs is therefore crucial for advancing the design of bespoke organic materials with precisely controlled electronic and photophysical properties. nih.gov

Historical Development and Current Research Trajectories for 9,10 Substituted Anthracenes

The 9 and 10 positions of the anthracene (B1667546) ring are the most reactive sites, making them prime targets for chemical modification. The historical development of 9,10-substituted anthracenes has been driven by the desire to understand the relationship between their structure and their unique photochemical behavior. A classic example is the photodimerization of anthracene upon exposure to UV light, a reaction that is often inhibited by the presence of bulky substituents at the 9 and 10 positions. sigmaaldrich.com

Current research on 9,10-disubstituted anthracenes is largely focused on the development of high-performance organic electronic materials. By strategically placing different substituents at these positions, researchers can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection and transport in devices like OLEDs. rsc.org

Key research trajectories include:

Synthesis of Novel Emitters: A primary goal is the creation of new 9,10-substituted anthracenes that exhibit high fluorescence quantum yields, deep blue emission, and long operational lifetimes for next-generation displays. chalmers.seresearchgate.net

Development of Host Materials: In some OLED architectures, anthracene derivatives serve as host materials for phosphorescent emitters, requiring careful tuning of their triplet energy levels.

Functional Precursors: Compounds like Methyl 10-bromoanthracene-9-carboxylate are valuable as intermediates. The bromo group allows for further elaboration via cross-coupling reactions, while the methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, offering a dual pathway for creating complex, multifunctional molecules. jksus.orgchemguide.co.uk

The synthesis of Methyl 10-bromoanthracene-9-carboxylate would typically proceed via a two-step sequence. First, the commercially available anthracene-9-carboxylic acid is brominated at the 10-position. Subsequently, the resulting 10-bromoanthracene-9-carboxylic acid undergoes esterification with methanol, often under acidic conditions (Fischer esterification), to yield the target compound. chemicalbook.comlibretexts.org

Physicochemical Data of Related Anthracene Derivatives

To provide context for the properties of Methyl 10-bromoanthracene-9-carboxylate, the table below lists data for its immediate precursor and a related boronic acid.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 10-Bromoanthracene-9-carboxylic acid | 6929-81-3 | C₁₅H₉BrO₂ | 301.14 | Solid | Not specified |

| 10-Bromoanthracene-9-boronic acid | 641144-16-3 | C₁₄H₁₀BBrO₂ | 300.94 | Solid | 165-169 |

Data sourced from commercial supplier information and chemical databases. ossila.comsigmaaldrich.comjksus.org

Photophysical Properties of Selected 9,10-Disubstituted Anthracenes

The photophysical properties of anthracene derivatives are highly dependent on the nature of the substituents at the 9 and 10 positions. The following table illustrates this with examples of phenyl and thiophene (B33073) substituted anthracenes.

| Compound | Substitution Pattern | Fluorescence Quantum Yield (Φ_F) |

| 9,10-Diphenylanthracene | Phenyl groups at 9 and 10 | ~1.0 |

| 9,10-Di(thiophen-2-yl)anthracene | Thiophene groups at 9 and 10 | <0.1 |

| 4-(10-Phenylanthracen-9-yl)pyridine | Phenyl at 9, Pyridyl at 10 | High |

This data illustrates that while phenyl substitution often maintains high fluorescence, other substituents like thiophene can significantly quench it. The properties of Methyl 10-bromoanthracene-9-carboxylate would be influenced by the combined electronic effects of the bromo and methyl carboxylate groups. rsc.orgchalmers.se

Advanced Spectroscopic and Crystallographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of "Methyl 10-bromoanthracene-9-carboxylate" in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.

For the related compound 9-bromoanthracene (B49045), the ¹H NMR spectrum shows signals in the aromatic region, which can be used as a reference for interpreting the spectrum of its derivatives. nih.govchemicalbook.com Similarly, the ¹³C NMR spectrum of 9-bromoanthracene provides characteristic chemical shifts for the carbon atoms of the anthracene (B1667546) core. nih.govchemicalbook.com In the case of "Methyl 10-bromoanthracene-9-carboxylate," the presence of the methyl ester group introduces a characteristic singlet in the ¹H NMR spectrum, typically found at a distinct chemical shift, and a corresponding signal in the ¹³C NMR spectrum for the methyl carbon and the carbonyl carbon.

The chemical shifts of the aromatic protons in "Methyl 10-bromoanthracene-9-carboxylate" are influenced by the electronic effects of both the bromo and the methoxycarbonyl substituents. These substituents cause a downfield or upfield shift of the signals of nearby protons, allowing for their assignment. For instance, in a study of related substituted 9-bromo-9,10-dihydro-9,10-ethanoanthracenes, the bridge-head protons showed distinct chemical shifts and coupling constants depending on the nature and position of the substituents. jksus.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Anthracene Derivatives

| Compound | Functional Group | Proton | Chemical Shift (ppm) |

| 9-Methylanthracene | Methyl | -CH₃ | 3.076 |

| Aromatic | Ar-H | 7.45-8.314 | |

| 9-Bromoanthracene | Aromatic | Ar-H | 7.51-8.55 |

| 9-Phenylanthracene | Aromatic | Ar-H | 7.37-8.53 |

| 9-Bromo-10-phenylanthracene | Aromatic | Ar-H | 7.37-8.67 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data sourced from various literature. chemicalbook.comchemicalbook.comrsc.org

To unambiguously assign the proton and carbon signals and to determine the connectivity within the "Methyl 10-bromoanthracene-9-carboxylate" molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. libretexts.org

For example, an HMBC experiment would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the carbon at the 9-position of the anthracene ring, confirming the attachment of the methoxycarbonyl group. libretexts.org Similarly, correlations between the aromatic protons and their neighboring carbons would solidify the assignment of the substitution pattern on the anthracene core.

Mass Spectrometry for Reaction Monitoring and Precise Molecular Weight Determination

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of "Methyl 10-bromoanthracene-9-carboxylate" and for monitoring the progress of its synthesis.

For the precursor, 10-bromoanthracene-9-carboxylic acid, the molecular weight is 301.13 g/mol . nih.gov Upon esterification to form "Methyl 10-bromoanthracene-9-carboxylate," the molecular weight increases. The presence of bromine is characteristically identified by the isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of "Methyl 10-bromoanthracene-9-carboxylate." This precise mass measurement serves as a definitive confirmation of the compound's identity and purity. For example, in the synthesis of related bromoanthracene derivatives, HRMS was used to confirm the elemental composition of the products. rsc.org

**Interactive Data Table: Expected HRMS Data for "Methyl 10-bromoanthracene-9-carboxylate" (C₁₆H₁₁BrO₂) **

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 313.9942 | 315.9922 |

| [M+H]⁺ | 314.9970 | 316.9949 |

| [M+Na]⁺ | 336.9819 | 338.9798 |

Note: These are theoretical values. Actual measurements may vary slightly.

X-ray Diffraction Analysis for Solid-State Structure Determination

While a specific crystal structure for "Methyl 10-bromoanthracene-9-carboxylate" is not found in the search results, the crystal structures of related compounds like 10-bromo-9-anthracenecarboxylic acid and methyl 9-anthracenecarboxylate have been determined. nih.govnih.gov In ethyl anthracene-9-carboxylate, the ester group is twisted relative to the anthracene plane, with a dihedral angle of 76.00(19)°. nih.gov A similar conformation would be expected for "Methyl 10-bromoanthracene-9-carboxylate."

The way molecules of "Methyl 10-bromoanthracene-9-carboxylate" arrange themselves in a crystal lattice is determined by a variety of intermolecular interactions. These can include π-π stacking interactions between the aromatic anthracene cores, C-H···O hydrogen bonds involving the ester group, and halogen bonding involving the bromine atom.

In the crystal structure of ethyl anthracene-9-carboxylate, the molecules are stabilized by C—H⋯O interactions and are arranged in a herringbone fashion. nih.gov For other anthracene derivatives, intermolecular hydrogen bonding and C—H⋯π interactions can lead to the formation of complex three-dimensional networks. nih.gov The presence of the bulky bromine atom and the polar ester group in "Methyl 10-bromoanthracene-9-carboxylate" will significantly influence its crystal packing and the resulting supramolecular architecture.

Correlation of Solid-State Structure with Photoreactivity

A detailed analysis of the solid-state structure of Methyl 10-bromoanthracene-9-carboxylate and its direct correlation with photoreactivity is not possible without its specific crystallographic data. While the crystal structure of the parent carboxylic acid (10-bromoanthracene-9-carboxylic acid) exists, direct extrapolation to the methyl ester could be misleading due to potential differences in crystal packing and intermolecular interactions introduced by the methyl group. These differences can significantly influence solid-state photoreactivity, such as photodimerization. For instance, studies on other anthracene derivatives have shown that the topochemical principles governing photoreactivity are highly dependent on the precise molecular arrangement in the crystal lattice.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Specific UV-Vis absorption spectra, including absorption maxima (λmax) and molar absorptivity (ε) values for Methyl 10-bromoanthracene-9-carboxylate, are not reported in the reviewed literature. While general anthracene derivatives exhibit characteristic absorption bands in the UV region corresponding to π-π* transitions, the exact positions and intensities are sensitive to substituent effects.

Detailed fluorescence spectra, fluorescence quantum yields (Φf), and information on the excited-state dynamics of Methyl 10-bromoanthracene-9-carboxylate are not available. The photophysical properties of anthracene derivatives, such as those used in organic light-emitting diodes (OLEDs), are known to be influenced by factors like the nature and position of substituents, which affect the energy levels of the excited states and the rates of radiative and non-radiative decay. rsc.org

There is no specific information on time-resolved spectroscopic studies of Methyl 10-bromoanthracene-9-carboxylate. Such studies would be crucial for understanding the dynamics of its excited states, including processes like intersystem crossing and internal conversion, which occur on picosecond to nanosecond timescales.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Probes

Specific Fourier-transform infrared (FTIR) and Raman spectra for Methyl 10-bromoanthracene-9-carboxylate are not available in the public domain. While one could predict the characteristic vibrational modes for the functional groups present (e.g., C=O stretch of the ester, C-Br stretch, and aromatic C-H and C=C vibrations), a detailed analysis and use as mechanistic probes for processes like photoreactions would require experimental spectra. For comparison, the infrared spectrum of the related 9-anthracenecarboxylic acid is known.

Computational and Theoretical Investigations of Methyl 10 Bromoanthracene 9 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the ground-state electronic structure and optimized geometry of molecules. For anthracene (B1667546) derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in understanding how substituents influence the planarity and electronic distribution of the aromatic system.

In studies of closely related compounds, such as methyl 9-anthroate (9-MA), DFT calculations have been employed to determine the optimized molecular geometry. nih.gov These calculations show that the anthracene core remains largely planar, but the ester group at the 9-position introduces significant steric interactions. For Methyl 10-bromoanthracene-9-carboxylate, the additional bulky bromine atom at the 10-position would force the methoxycarbonyl group to orient itself nearly perpendicular to the anthracene plane to minimize steric repulsion. This twisting is a critical structural feature that dictates the compound's electronic and photophysical properties.

The electronic structure is also significantly impacted by the substituents. The bromine atom, being highly electronegative, and the electron-withdrawing carboxylate group modulate the electron density across the anthracene rings. This is reflected in the calculated molecular electrostatic potential (MEP) map, which would show regions of negative potential around the electronegative oxygen and bromine atoms, and positive potential on the hydrogen atoms of the aromatic rings. mdpi.com

Table 1: Representative Calculated Geometric Parameters for Anthracene Derivatives Note: Data below is based on analogous structures from computational studies, as specific experimental or calculated data for Methyl 10-bromoanthracene-9-carboxylate is not publicly available. The values represent typical bond lengths and angles for peri-substituted anthracenes.

| Parameter | Typical Calculated Value | Compound Analogue |

| C9-C10 Bond Length | ~1.42 Å | 9,10-Disubstituted Anthracenes |

| C9-C(O)O Bond Length | ~1.51 Å | Methyl 9-anthroate |

| C10-Br Bond Length | ~1.90 Å | 10-Bromoanthracene-9-carboxylic acid |

| Anthracene Ring C-C-C Angle | ~120° | Anthracene |

| C1-C9-C8 Dihedral Angle | ~178° (near planar) | Anthracene |

| C1-C9-C(O)-O Dihedral Angle | ~80-90° (twisted) | Sterically Hindered Aryl Esters |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules, providing insights into their absorption and emission characteristics. For anthracene derivatives, which are known for their fluorescence, TD-DFT is crucial for predicting their photophysical behavior.

Computational studies on methyl 9-anthroate (9-MA) have utilized TD-DFT to investigate its solvatochromic effects and the nature of its emissive states. nih.gov These studies reveal that the molecule possesses a highly polar character in its excited state, which is supported by a calculated enhancement of the dipole moment upon photoexcitation. nih.gov The emission band is found to be sensitive to both the polarity and hydrogen-bonding capability of the surrounding solvent. nih.gov

For Methyl 10-bromoanthracene-9-carboxylate, TD-DFT calculations would be essential to predict its UV-Vis absorption and fluorescence spectra. The calculations would likely show that the primary electronic transitions involve the π-system of the anthracene core, corresponding to HOMO → LUMO transitions. The presence of the bromine atom is known to introduce heavy-atom effects, which can influence the rate of intersystem crossing from the singlet excited state (S1) to a triplet state (T1), potentially quenching fluorescence and promoting phosphorescence. TD-DFT, combined with unrestricted DFT (UDFT) for triplet states, can be used to calculate the energies of these excited states and predict the likelihood of such processes. mdpi.com

Table 2: Calculated Photophysical Data for an Analogous Anthracene Derivative (Methyl 9-anthroate)

| Property | Calculated Value (in Benzene) | Method | Reference |

| Absorption λmax (nm) | ~385 nm | TD-DFT | nih.gov |

| Emission λmax (nm) | ~410 nm | TD-DFT | nih.gov |

| Ground State Dipole Moment (D) | 2.51 D | DFT/B3LYP | nih.gov |

| Excited State Dipole Moment (D) | 6.88 D | TD-DFT/B3LYP | nih.gov |

Molecular Orbital Analysis and Frontier Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, symmetry, and spatial distribution of these orbitals govern how a molecule interacts with other reagents.

For Methyl 10-bromoanthracene-9-carboxylate, the HOMO would be expected to be a π-orbital distributed across the electron-rich anthracene ring system. The LUMO, conversely, would also be a π* anti-bonding orbital, primarily located on the anthracene core. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum.

In a related charge-transfer complex involving an anthracene-carboxylic acid derivative, DFT calculations found the HOMO-LUMO energy gap to be 3.6463 eV. mdpi.com The distribution of these orbitals is key to predicting reactivity. For instance, the LUMO's location can indicate sites susceptible to nucleophilic attack, while the HOMO's location points to sites prone to electrophilic attack. In cross-coupling reactions, the nature of the HOMO and LUMO of the bromoanthracene substrate is fundamental to understanding its interaction with the metal catalyst.

Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms, allowing for the identification of intermediates and the calculation of activation energies via transition state analysis. For Methyl 10-bromoanthracene-9-carboxylate, a key reaction of interest is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which would substitute the bromine atom with an aryl or vinyl group.

DFT calculations have been extensively used to study the mechanism of the Suzuki-Miyaura reaction. nih.gov These studies analyze the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Computational analysis of model systems has shown that the role of the base is crucial, and the favored mechanism often involves the reaction of the base with the organoboronic acid prior to its interaction with the palladium complex. nih.gov

For a substrate like Methyl 10-bromoanthracene-9-carboxylate, computational modeling could be used to:

Calculate the energy barrier for the oxidative addition of the C-Br bond to a Pd(0) catalyst.

Model the transition state of the transmetalation step, where the organic group is transferred from boron to palladium.

Analyze the steric effects of the peri-substituted carboxylate group on the stability of intermediates and the energy of transition states.

Compare the reactivity of the 10-bromo position with other positions on the anthracene ring.

Studies on the Suzuki coupling of 9,10-dibromoanthracene (B139309) have shown that both electronic and steric effects play a major role in determining product selectivity. acs.org Computational modeling helps to rationalize these experimental observations by providing a quantitative energetic picture of the reaction pathways. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For flexible molecules, mapping the potential energy surface (PES) as a function of specific dihedral angles reveals the most stable conformations and the energy barriers to rotation.

A critical conformational feature of Methyl 10-bromoanthracene-9-carboxylate is the rotation of the methyl carboxylate group around the C9-C(O) single bond. Due to severe steric hindrance from the peri-bromine atom at the C10 position, this rotation is highly restricted.

Structure Property Relationships in Methyl 10 Bromoanthracene 9 Carboxylate and Its Analogues

Influence of Halogen Substitution on Electronic Structure and Reactivity

The introduction of a halogen atom onto the anthracene (B1667546) framework significantly alters its electronic properties and subsequent reactivity. The bromine atom at the 10-position in Methyl 10-bromoanthracene-9-carboxylate acts as an electron-withdrawing group through induction, a consequence of its high electronegativity. masterorganicchemistry.com This has a stabilizing effect on the molecule's frontier molecular orbitals.

Beyond electronic effects, the steric bulk of the halogen plays a critical role in reactivity. In the context of the [4+4] photodimerization characteristic of many anthracenes, the size of the substituent at the 10-position is crucial. Studies on 10-halogenated 9AC derivatives have shown that while 10-fluoro-9AC is photoreactive in the solid state, the corresponding 10-chloro and 10-bromo analogues are not. researchgate.net This loss of reactivity is attributed to changes in crystal packing and steric hindrance from the larger halogen atoms which can make the formation of the dimer energetically unfavorable. rsc.orgresearchgate.net The presence of the bulky bromine atom can introduce steric clashes that prevent the necessary close approach of two molecules for dimerization to occur. rsc.org

Table 1: Effect of Halogen Substitution on Photoreactivity of 9-Anthracenecarboxylic Acid Analogues Data synthesized from studies on closely related 9-anthracenecarboxylic acid derivatives.

| Substituent at C10 | Electron-Withdrawing/Donating Nature | Expected Impact on HOMO/LUMO | Photoreactivity in Solid State | Probable Reason for Reactivity Trend |

| H (in 9AC) | Neutral | Baseline | Reactive | Favorable crystal packing for dimerization. researchgate.net |

| F (in 10F-9AC) | Electron-withdrawing | Lowered Energies | Reactive | Favorable packing and small atomic radius. rsc.orgresearchgate.net |

| Cl (in 10Cl-9AC) | Electron-withdrawing | Lowered Energies | Not Reactive | Unfavorable packing and increased steric hindrance. researchgate.net |

| Br (in 10Br-9AC) | Electron-withdrawing | Lowered Energies | Not Reactive | Unfavorable packing and significant steric hindrance. researchgate.net |

Role of the Ester Group in Molecular Interactions and Reactivity

The methyl carboxylate (-COOCH₃) group at the 9-position is also electron-withdrawing and exerts a significant influence on the molecule's properties. masterorganicchemistry.com Unlike its carboxylic acid analogue, which can form strong hydrogen-bonded dimers, the methyl ester group participates in weaker intermolecular interactions, such as dipole-dipole forces. This difference fundamentally alters how molecules pack in the crystalline state, which in turn governs solid-state reactivity. researchgate.net

The orientation of the ester group relative to the planar anthracene ring is a key structural parameter. Density Functional Theory (DFT) calculations on related 9,10-disubstituted anthracenes reveal that there is often a significant dihedral angle between the plane of the substituent and the plane of the aromatic core in the ground state. researchgate.net For 9,10-anthracenedicarboxylic acid, this angle was calculated to be 56.6°. researchgate.net This twisting is a result of minimizing steric strain between the substituent and the hydrogen atoms on the adjacent aromatic rings. This ground-state geometry affects both intermolecular packing and the electronic conjugation between the ester group and the anthracene system.

In terms of reactivity, the ester group, like the bromo group, deactivates the anthracene ring towards certain reactions. For example, the direct attachment of electron-attracting groups to the anthracene ring is known to decrease its reactivity towards species like molecular singlet oxygen. mdpi.com

Impact of Molecular and Crystal Packing on Photoreactivity and Optical Properties

The photochemical behavior of anthracene derivatives in the solid state is exceptionally sensitive to their crystal packing. rsc.org The celebrated [4+4] photodimerization reaction requires that two anthracene molecules are packed in a parallel, co-facial arrangement with an intermolecular distance of approximately 4 Å. researchgate.net

Research on a family of 9-anthracene carboxylic acid derivatives has demonstrated that substitutions at the 10-position can completely disrupt the packing required for photoreactivity. researchgate.net For instance, introducing a methyl or phenyl group at the 10-position of 9-anthracene carboxylic acid resulted in a complete loss of photoreactivity due to unfavorable changes in the crystal lattice. researchgate.net Similarly, for 10-halogenated 9ACs, only the fluorine-substituted version maintained a packing arrangement conducive to reaction. researchgate.net It is therefore highly probable that Methyl 10-bromoanthracene-9-carboxylate would be photochemically inactive in the solid state due to a combination of steric hindrance and a crystal packing motif that is not permissive for dimerization.

The crystal packing also profoundly affects the optical properties. The arrangement of molecules determines the extent of intermolecular electronic coupling (e.g., π-π interactions). arxiv.org Different polymorphic forms of the same compound, which have distinct packing arrangements, can exhibit markedly different fluorescence spectra and lifetimes. arxiv.orgmdpi.com For example, crystals with significant π-π overlap often show red-shifted emission compared to isolated molecules or crystals where molecules are more separated. arxiv.org

Correlation between Molecular Structure and Spectroscopic Signatures

The spectroscopic properties of Methyl 10-bromoanthracene-9-carboxylate are a direct reflection of its molecular structure.

UV-Visible Absorption: The absorption spectrum is dominated by the π-π* transitions of the extensive conjugated system of the anthracene core. The characteristic vibronic fine structure typical of anthracene is expected to be present, although the bands will be red-shifted and broadened compared to unsubstituted anthracene due to the electronic perturbations of the bromo and methyl carboxylate substituents.

Fluorescence Emission: Like many anthracene derivatives, this compound is expected to be fluorescent. The emission wavelength and quantum yield are sensitive to the substituents. Electron-withdrawing groups can influence the energy of the excited state and the rates of radiative and non-radiative decay. The emission spectrum is often a mirror image of the absorption spectrum and may exhibit solvatochromism—a shift in the emission maximum depending on the polarity of the solvent—due to the polar nature of the ester group and the C-Br bond. nih.gov

NMR Spectroscopy: In ¹H NMR, the protons on the anthracene ring would appear in the aromatic region, with their chemical shifts influenced by the anisotropic effects of the aromatic system and the electronic effects of the two substituents. In ¹³C NMR, the carbons directly attached to the bromine and the carboxylate group would show characteristic shifts, providing clear evidence of the substitution pattern.

Substituent Effects on Ground and Excited State Properties

Substituents affect not only the ground state of a molecule but also its electronically excited states, which can lead to unique photophysical phenomena. The electron-withdrawing bromo and ester groups influence the distribution of electron density in both the S₀ (ground) and S₁ (first singlet excited) states.

Computational studies on similar molecules show that the geometry can change significantly upon electronic excitation. For anthracene-9-carboxylic acid, the dihedral angle between the carboxylic group and the anthracene ring is calculated to decrease from nearly 60° in the ground state to about 30° in the relaxed excited state. researchgate.net This geometric relaxation in the excited state occurs on a picosecond timescale and influences the fluorescence emission properties. researchgate.net

These changes in electronic structure upon excitation can also dramatically alter the acidity of a functional group. While not directly applicable to the non-acidic ester, the concept is well-demonstrated in the carboxylic acid analogue (9AC). The pKa of a molecule in the excited state (pKa*) can differ by several orders of magnitude from its ground-state pKa. This phenomenon arises because the charge distribution in the excited state can make a proton more or less labile.

The impact of substituents on the frontier orbitals is a key determinant of the molecule's photophysics. As shown in calculations for halogenated 9AC derivatives, electron-withdrawing groups systematically lower the HOMO and LUMO energies.

Table 2: Calculated Frontier Orbital Energies and Reaction Energies for Dimerization of 10-Halogenated 9AC Analogues Data from computational studies on 9-anthracenecarboxylic acid (9AC) analogues. rsc.org

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Dimerization Reaction Energy (ΔErxn) (kJ/mol) |

| 9AC | -6.11 | -2.33 | -52.6 |

| 10F-9AC | -6.22 | -2.48 | -64.7 |

| 10Cl-9AC | -6.29 | -2.62 | -44.2 |

| 10Br-9AC | -6.28 | -2.64 | -40.5 |

This data illustrates that while all halogens lower the orbital energies compared to the unsubstituted 9AC, the calculated reaction energy for dimerization becomes progressively less favorable for the larger halogens (Cl and Br), consistent with their observed lack of photoreactivity. rsc.org

Advanced Applications in Chemical Sciences and Materials Design

Versatility as a Building Block in Complex Organic Synthesis

Methyl 10-bromoanthracene-9-carboxylate is a strategically functionalized anthracene (B1667546) derivative that serves as a versatile building block in the synthesis of more complex organic structures. The presence of three distinct reactive sites—the bromine atom at the 10-position, the methyl carboxylate group at the 9-position, and the anthracene core itself—allows for a wide range of chemical transformations. This multifunctionality makes it a valuable precursor for advanced polycyclic aromatic hydrocarbons (PAHs) and enables diverse strategies for modifying the anthracene scaffold.

Precursor for Advanced Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex and extended PAHs is a significant area of research due to their interesting electronic and photophysical properties. Methyl 10-bromoanthracene-9-carboxylate is a key starting material for the construction of larger, more intricate PAH systems. The bromine atom at the 10-position is particularly amenable to carbon-carbon bond-forming reactions, such as Suzuki-Miyaura and Stille cross-coupling reactions. nih.govnih.govlibretexts.org These reactions allow for the introduction of various aryl and vinyl substituents, effectively extending the π-conjugated system of the anthracene core.

For instance, the palladium-catalyzed coupling of the bromoanthracene derivative with arylboronic acids (Suzuki-Miyaura reaction) or organostannanes (Stille reaction) can be used to synthesize 9,10-diarylanthracene derivatives. researchgate.net These reactions are known for their high efficiency and tolerance of various functional groups. libretexts.org The resulting diarylanthracenes can serve as the core for even larger PAHs or as functional components in materials science.

Furthermore, the anthracene core can participate in cycloaddition reactions, such as the Diels-Alder reaction, to build more complex, three-dimensional structures. While the primary focus is often on the functionalization at the 9 and 10 positions, the inherent reactivity of the anthracene system provides additional pathways for constructing novel PAH architectures. jksus.org The combination of cross-coupling and cycloaddition strategies starting from methyl 10-bromoanthracene-9-carboxylate opens up a vast chemical space for the design and synthesis of new PAHs with tailored properties.

One of the proposed mechanisms for the formation of some PAHs in high-temperature environments is the Phenyl Addition/dehydro-Cyclization (PAC) mechanism. escholarship.org This highlights the importance of radical intermediates in the synthesis of complex aromatic structures. While direct studies on methyl 10-bromoanthracene-9-carboxylate in this specific context are not prevalent, the principles of C-C bond formation and subsequent cyclization are fundamental to the synthesis of advanced PAHs from smaller building blocks.

Diversification Strategies for Anthracene Scaffolds

The functional group handles on methyl 10-bromoanthracene-9-carboxylate allow for a multitude of diversification strategies, enabling the synthesis of a wide array of substituted anthracene derivatives. The bromo- and methoxycarbonyl- groups offer orthogonal reactivity, meaning one can be selectively reacted without affecting the other, providing precise control over the final molecular structure.

Cross-Coupling Reactions:

The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents at the 10-position.

| Coupling Reaction | Reagent | Introduced Group |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl |

| Stille | Organostannane | Aryl, Vinyl, Alkynyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig | Amine | Amino |

| Heck | Alkene | Vinyl |

These reactions are instrumental in creating derivatives with tailored electronic and steric properties. For example, attaching electron-donating or electron-withdrawing groups can tune the HOMO/LUMO energy levels of the anthracene core, which is crucial for applications in organic electronics. nih.gov The synthesis of 9,10-diarylanthracenes through bis-Suzuki-Miyaura coupling of 9,10-dibromoanthracene (B139309) demonstrates the power of this approach in creating sterically hindered yet highly fluorescent molecules. researchgate.net

Modification of the Carboxylate Group:

The methyl carboxylate group at the 9-position can be readily transformed into other functional groups.

Hydrolysis: Treatment with acid or base will yield the corresponding carboxylic acid, 10-bromoanthracene-9-carboxylic acid. chemicalbook.com This acid can then be converted into an acid chloride or coupled with amines to form amides.

Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride.

Aminolysis: Direct reaction with amines can produce amides, introducing further diversity.

Diels-Alder Reaction:

The anthracene core itself can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This reaction with dienophiles like acrylonitrile (B1666552) or acrylic acid on 9-bromoanthracene (B49045) has been shown to produce cycloadducts, leading to the formation of ethanoanthracene derivatives. jksus.org This strategy allows for the creation of rigid, three-dimensional scaffolds from the planar anthracene core.

The combination of these diversification strategies makes methyl 10-bromoanthracene-9-carboxylate a powerful platform for generating a library of novel anthracene derivatives for a wide range of applications. The selective functionalization of the anthracene core is a key strategy in the development of new organic materials. nih.gov

Integration into Functional Materials and Optoelectronic Systems

The unique photophysical properties of the anthracene core, combined with the synthetic versatility of methyl 10-bromoanthracene-9-carboxylate, make it an attractive component for the design of functional materials, particularly in the realm of optoelectronics. The ability to tune its electronic and steric properties through chemical modification allows for the development of materials with specific functions.

Fundamental Principles for Fluorescent Materials and Optical Probes

Anthracene and its derivatives are well-known for their strong blue fluorescence. The fluorescence properties, such as quantum yield, emission wavelength, and lifetime, are highly sensitive to the nature and position of substituents on the anthracene ring. This sensitivity forms the basis for their use in fluorescent materials and as optical probes.

The introduction of substituents at the 9 and 10 positions can significantly alter the electronic structure of the anthracene core. For example, the coupling of 9-bromoanthracene with other chromophores can lead to materials with interesting photophysical behaviors, such as solvent-dependent fluorescence and the formation of excimers. researchgate.net Excimers are excited-state dimers that emit light at a longer wavelength than the monomer, and their formation can be a useful tool in sensing applications.

The ester and bromo substituents on methyl 10-bromoanthracene-9-carboxylate can be used to covalently link the anthracene fluorophore to other molecules or polymer backbones. This allows for the creation of fluorescent polymers, labels for biological imaging, and sensors. For example, 9-bromoanthracene has been incorporated into fluorescent nucleotides for biological applications. jksus.org

The fundamental principle behind the use of these materials as optical probes is the change in their fluorescence properties in response to a specific analyte or environmental change. This can be due to a variety of mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or conformational changes that alter the photophysical properties of the anthracene core.

Contributions to Organic Electronic and Photonic Devices (e.g., OLEDs, OPVs)

9,10-Disubstituted anthracene derivatives are widely used in organic light-emitting diodes (OLEDs) as blue emitters or as host materials for other fluorescent or phosphorescent dopants. researchgate.net The rigid and planar structure of the anthracene core provides good charge transport properties, while the substituents at the 9 and 10 positions can be used to tune the emission color, improve device efficiency, and enhance morphological stability. researchgate.net

Methyl 10-bromoanthracene-9-carboxylate can serve as a key intermediate in the synthesis of advanced materials for OLEDs. The bromo group can be replaced by various aryl groups via Suzuki-Miyaura coupling to create highly efficient and stable blue-emitting materials. researchgate.net The ester group can be further modified to fine-tune the material's properties or to improve its processability. For example, N-diaryl-anthracene-9,10-diamine derivatives have been synthesized and used as dopants in OLEDs, showing improved device performance. researchgate.net

While less common, anthracene derivatives have also been explored for use in organic photovoltaic (OPV) devices. In this context, they can act as either electron-donating or electron-accepting materials, depending on the nature of their substituents. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through synthetic modification is crucial for optimizing the performance of OPVs. The broad absorption and good charge transport properties of some anthracene derivatives make them potential candidates for next-generation solar cell technologies.

Research on Photochromic Materials

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. frontiersin.org Anthracene derivatives are known to undergo photodimerization, a [4π+4π] cycloaddition reaction between two anthracene molecules upon irradiation with UV light. This process is often reversible, with the dimer reverting to the monomers upon heating or irradiation at a shorter wavelength. This reversible photochemical reaction is a form of photochromism.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions are non-covalent. fiveable.me The field explores molecular recognition, self-assembly, and host-guest chemistry, where a 'host' molecule with a cavity specifically binds a complementary 'guest' molecule. fiveable.me These interactions are central to designing functional materials with applications in catalysis, sensing, and drug delivery. fiveable.menih.gov The formation of these host-guest complexes is driven by a combination of non-covalent forces such as hydrogen bonding, π-π stacking, electrostatic interactions, and hydrophobic effects. fiveable.menih.gov

The anthracene moiety of Methyl 10-bromoanthracene-9-carboxylate, being a large, electron-rich π-system, makes it an attractive candidate for participating in host-guest interactions. It can act as a guest, fitting into the hydrophobic cavities of various macrocyclic hosts.

| Common Macrocyclic Hosts | Typical Guests | Driving Interactions |

| Cyclodextrins (CDs) | Hydrophobic molecules, aromatic derivatives (e.g., anthracene) | Hydrophobic effect fiveable.menih.gov |

| Pillar[n]arenes (PAs) | Aromatic and alicyclic guests | π-π stacking, electrostatic interactions nih.gov |

| Cucurbit[n]urils (CBs) | Aliphatic and aromatic compounds, positively charged guests | Hydrophobic interactions, ion-dipole interactions fiveable.me |

| Calixarenes | Metal ions, anions, neutral molecules | Hydrogen bonding, van der Waals forces fiveable.me |

Molecular recognition systems are designed based on the principle of complementarity in size, shape, and chemical functionality between the host and the guest. fiveable.me For a host to effectively recognize and bind a guest like Methyl 10-bromoanthracene-9-carboxylate, several principles are considered:

Preorganization and Complementarity: The host should possess a pre-formed cavity that matches the size and shape of the anthracene guest. The rigid structure of the anthracene core requires a host with a correspondingly sized and shaped binding pocket.

Non-Covalent Interactions: The design must leverage multiple non-covalent interactions to achieve strong and selective binding. For an anthracene derivative, π-π stacking interactions between its aromatic surface and an aromatic host (like a pillar[n]arene) are a primary design consideration. nih.gov

Solvent Effects: The choice of solvent is crucial. In aqueous media, the hydrophobic effect is a major driving force for encapsulating a nonpolar guest like an anthracene derivative within a host's cavity. fiveable.menih.gov In organic solvents, other interactions like hydrogen bonds or dipole-dipole forces become more dominant. escholarship.org

Functional Group Targeting: The ester and bromo groups on the anthracene core can also play a role. The carbonyl group of the ester could participate in hydrogen bonding or dipole-dipole interactions with a suitable host.

A key design aspect for an effective host-guest system is that the target guest should be among the tightest binders for the host to ensure specificity, especially in complex environments. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The planar structure of anthracene and its derivatives promotes π-π stacking, making them excellent building blocks for self-assembled materials.

Research on the closely related 9-anthracene carboxylic acid (AnCA) on silver surfaces reveals the formation of multiple, complex, ordered phases, including straight belts, zigzag double-belts, and a kagome phase. researchgate.net This polymorphism demonstrates how subtle balances between intermolecular forces (like hydrogen bonding between carboxylic acid groups) and molecule-substrate interactions can dictate the final supramolecular architecture. researchgate.net

For Methyl 10-bromoanthracene-9-carboxylate, the principles of self-assembly would be governed by:

π-π Stacking: The primary interaction driving the assembly of the anthracene cores into ordered stacks or layers.

Dipole-Dipole Interactions: Arising from the methyl carboxylate group, influencing the relative orientation of molecules within the assembly.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-donating atoms on adjacent molecules, further directing the structure.

Steric Effects: The positioning of the bromo and ester substituents at the 9 and 10 positions will create steric constraints that influence the packing arrangement.

The competition and cooperation between these interactions can lead to the formation of highly ordered, two-dimensional or three-dimensional crystalline structures with potentially useful optical or electronic properties.

Polymer Chemistry Applications (e.g., Mechanistic Aspects of Atom Transfer Radical Polymerization Initiation)

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique used to synthesize polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. cmu.educmu.edu The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition-metal catalyst. cmu.edu A key component of any ATRP system is the initiator, which is typically an alkyl halide. cmu.edu

The structure of Methyl 10-bromoanthracene-9-carboxylate, specifically the presence of the bromo-anthracene moiety, suggests its potential use as an initiator in ATRP. While aryl halides are generally less reactive as ATRP initiators compared to alkyl halides, anthracene-based initiators have been successfully employed. For instance, 9-anthracenemethyl-2-bromoisobutyrate has been used as an effective initiator for the ATRP of methyl methacrylate. researchgate.net

The mechanistic role of an initiator like Methyl 10-bromoanthracene-9-carboxylate would involve the following steps:

Initiation: The transition-metal catalyst in its lower oxidation state (e.g., Cu(I)Br) abstracts the bromine atom from the Methyl 10-bromoanthracene-9-carboxylate molecule. This process forms a carbon-centered radical on the anthracene core and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂).

Initiator (R-X) + Mtn / Ligand → R• + X-Mtn+1 / Ligand

Propagation: The generated radical adds to a monomer molecule (e.g., styrene (B11656) or a methacrylate), starting the growth of the polymer chain.

Deactivation: The propagating radical is reversibly deactivated by the higher-oxidation-state metal complex, reforming a dormant polymer chain and the lower-oxidation-state catalyst. This reversible deactivation is the key to controlling the polymerization. cmu.edu

The effectiveness of such an initiator is determined by the rate of the initiation step relative to the propagation step. For a well-controlled polymerization, initiation should be fast and quantitative. The kinetics of ATRP are complex and influenced by the initiator, catalyst, monomer, and temperature. cmu.eduresearchgate.net The use of an anthracene-based initiator incorporates the fluorescent anthracene group at the end of the polymer chain, which is useful for characterization and for creating functional materials with specific photophysical properties. researchgate.net

| Parameter | Influence on ATRP Mechanism |

| Initiator Structure | The carbon-halogen bond strength dictates the rate of initiation. cmu.edu |

| Catalyst System | The choice of metal (e.g., Cu, Fe) and ligand determines the equilibrium constant (KATRP) and the overall polymerization rate. nih.gov |

| Monomer Type | The reactivity of the monomer influences the propagation rate constant (kp). cmu.edu |

| Temperature | Affects the rates of all reactions (initiation, propagation, termination). researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Routes and Methodologies

The future synthesis of Methyl 10-bromoanthracene-9-carboxylate and its analogues will increasingly prioritize sustainability. Traditional methods for creating substituted anthracenes often involve multi-step processes with harsh conditions and low selectivity. nih.gov Modern research is shifting towards greener alternatives that offer higher efficiency and lower environmental impact.

Future research should focus on developing synthetic protocols that align with the principles of green chemistry. This includes exploring solvent- and catalyst-free reaction conditions, such as the simple mixing and grinding of reagents at room temperature, which has proven effective for synthesizing related anthracene-imide derivatives in quantitative yields. researchgate.net Photocatalyzed reactions, which utilize light to drive chemical transformations under mild conditions, represent another promising avenue. umich.edu For instance, a photocatalyzed Birch-type reduction has been successfully applied to anthracene (B1667546) derivatives, offering a sustainable alternative to traditional methods. umich.edu The development of efficient, one-pot syntheses from readily available precursors, such as the reduction of anthraquinones, is another area ripe for exploration. nih.gov

Table 1: Promising Sustainable Synthetic Strategies

| Methodology | Description | Potential Advantage | Relevant Findings |

|---|---|---|---|

| Mechanochemistry | Solvent-free reactions conducted by grinding solid reagents together. | Reduced solvent waste, fast reaction times, high yields. | Effective for synthesizing 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. researchgate.net |

| Photocatalysis | Using light energy to catalyze reactions, often with a photosensitizer. | Mild reaction conditions, high selectivity, use of renewable energy. | PXX-catalyzed photoreduction of anthracene derivatives provides a sustainable alternative to Birch reduction. umich.edu |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Drastically reduced reaction times, improved yields. | Efficient for [2+2+2] cyclotrimerization reactions to form substituted anthracenes. beilstein-journals.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste and resource consumption. | Facile synthesis of diacetoxy- and dialkoxyanthracenes from corresponding anthraquinones. nih.gov |

Exploration of Novel Reactivity Pathways and Unconventional Catalytic Transformations

The dual functionalization of the anthracene core in Methyl 10-bromoanthracene-9-carboxylate suggests a rich and largely unexplored reactivity profile. Future work should aim to move beyond traditional reactions and investigate novel transformations driven by unconventional catalytic systems.

A key area of interest is the use of visible-light photoredox catalysis. acs.org This technique can facilitate reactions under exceptionally mild conditions and has been used for asymmetric [4+2] dearomative photocycloadditions of anthracenes. nih.govresearchgate.net By employing a cooperative system involving a photosensitizer and a chiral Brønsted acid, it is possible to achieve high enantioselectivity, a significant challenge in excited-state chemistry. nih.govresearchgate.net The electronic properties of Methyl 10-bromoanthracene-9-carboxylate make it an ideal candidate for such transformations, potentially leading to the synthesis of complex, chiral molecules with valuable pharmaceutical properties. nih.gov Furthermore, related structures like 9-cyano-10-methoxycarbonylanthracene have themselves been used as organic photoredox catalysts, indicating that the target molecule could exhibit similar catalytic activity. acs.org Investigating its potential in atom transfer radical polymerization (ATRP) reactions, as seen with photodimers of 9-bromoanthracene (B49045), could also open new avenues in polymer chemistry. chemicalbook.com

Table 2: Emerging Catalytic and Reactive Pathways

| Transformation Type | Description | Significance | Relevant Findings |

|---|---|---|---|

| Asymmetric Photocycloaddition | A light-driven [4+2] cycloaddition that creates chiral centers with high stereocontrol. | Access to structurally diverse and pharmaceutically valuable cycloadducts. nih.gov | Achieved using a cooperative photosensitizer and chiral Brønsted acid catalyst with anthracene derivatives. nih.govresearchgate.net |

| Organic Photoredox Catalysis | Using an organic molecule to absorb light and facilitate electron transfer to drive a reaction. | Avoids the use of expensive and potentially toxic heavy metal catalysts. | 9-Cyano-10-methoxycarbonylanthracene serves as an efficient electron-accepting photoredox catalyst. acs.org |

| Metal-Catalyzed C-H Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals like palladium or rhodium. | Highly atom-economical route to complex substituted anthracenes. | Palladium-catalyzed tandem C–H activation/bis-cyclization has been used to construct tetracyclic benz[a]anthracene derivatives. beilstein-journals.org |

| Sonogashira Coupling | A cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl halide. | A powerful tool for creating extended π-conjugated systems for materials science. | Used to synthesize novel symmetrical anthracene derivatives with bulky substituents for OLED applications. researchgate.net |

In-depth Characterization of Short-Lived Excited States and Reactive Intermediates

The photophysical and photochemical behavior of anthracene derivatives is governed by the properties of their transient excited states and reactive intermediates. rsc.org A deep understanding of these fleeting species is essential for designing new photoreactive systems and functional materials. Future research on Methyl 10-bromoanthracene-9-carboxylate must involve advanced spectroscopic techniques to map its energy landscape.

Transient absorption (TA) spectroscopy is a powerful tool for this purpose. nih.govyoutube.com By using a pump pulse to excite the molecule and a delayed probe pulse to measure the absorption of the resulting transient species, TA spectroscopy can track the evolution of excited states on timescales from femtoseconds to microseconds. nih.govrsc.org This technique allows for the direct observation of processes like intersystem crossing and the formation of triplet states or radical ions. nih.gov Studies on dibromoanthracene have successfully used TA spectroscopy to characterize its triplet state, providing a blueprint for investigating the target compound. researchgate.net Combining experimental TA data with high-level computational chemistry will be crucial for assigning spectral features to specific electronic states and molecular geometries, providing a complete picture of the photoinduced dynamics.

Table 3: Techniques for Characterizing Transient Species

| Technique | Principle | Information Gained | Relevance |

|---|---|---|---|

| Femtosecond Transient Absorption (fs-TA) | A pump-probe technique that measures absorption changes on ultrafast timescales. | Dynamics of excited states, electron transfer, and molecular motion. rsc.org | Can reveal the initial photophysical processes following light absorption by the molecule. rsc.org |

| Nanosecond-Microsecond TA | Similar to fs-TA but probes longer-lived transient species. | Kinetics and spectra of triplet states and other long-lived intermediates. | Successfully used to characterize the triplet state of dibromoanthracene. researchgate.net |

| Time-Resolved Fluorescence Spectroscopy | Measures the decay of fluorescence intensity over time. | Lifetime of the singlet excited state, information on quenching processes. | Complements TA by providing information specifically on emissive states. nih.gov |

| Computational Chemistry (e.g., TD-DFT) | Theoretical calculations to predict electronic structure and properties of excited states. | Energies, geometries, and transition properties of excited states. | Aids in the interpretation of complex experimental TA spectra. |

Rational Design of Next-Generation Functional Materials with Tailored Properties

Anthracene and its derivatives are foundational components in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs). nih.govrsc.orgwikipedia.org Their high fluorescence quantum yields, stability, and tunable electronic properties make them ideal candidates for emissive and charge-transporting materials. nih.govmdpi.com The specific substituents on Methyl 10-bromoanthracene-9-carboxylate provide unique handles for the rational design of next-generation functional materials.

Future research should focus on leveraging the electron-withdrawing nature of the bromo and carboxylate groups to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in OLED devices and for achieving specific emission colors, especially in the challenging deep-blue region. rsc.orgrsc.org Directed functionalization can control the solid-state packing of molecules, which in turn dictates the optical and electronic properties of the bulk material. acs.orgresearchgate.net By strategically modifying the anthracene core, it is possible to create materials with either edge-to-face or face-to-face packing, leading to tailored properties like polarized emission or enhanced charge mobility. acs.orgresearchgate.net The bromine atom also serves as a versatile synthetic anchor for further elaboration, allowing Methyl 10-bromoanthracene-9-carboxylate to be used as a key intermediate for building more complex polycyclic aromatic hydrocarbons (PAHs) for advanced electronic applications. chemicalbook.comossila.com

Table 4: Applications in Functional Materials

| Application Area | Role of Anthracene Derivative | Key Property to Engineer | Relevant Findings |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer, host material, or charge-transporting material. | High quantum yield, color purity (especially deep-blue), thermal stability. | Anthracene derivatives are a cornerstone of OLED technology, used for emitters from blue to red. rsc.orgrsc.org |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | High charge carrier mobility, controlled solid-state packing. | Functionalization can tailor solid-state order to optimize electronic properties. acs.orgresearchgate.net |

| Chemical Sensors | Fluorescent probe that changes emission upon binding an analyte. | High sensitivity and selectivity, changes in fluorescence properties upon interaction. | Anthracene derivatives can act as fluorescent probes for reactive oxygen species. mdpi.com |

| Organic Photovoltaics (OPVs) | Electron donor or acceptor material. | Broad absorption spectrum, efficient charge separation and transport. | Computational studies are used to design anthracene dyes with optimal properties for solar cells. doaj.org |

Application of Artificial Intelligence and Machine Learning in Predictive Organic Chemistry

The complexity of designing syntheses and predicting properties for novel organic compounds is a significant bottleneck in chemical research. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative paradigms to accelerate this process. nih.govresearchgate.net These tools can analyze vast datasets of chemical information to identify patterns and make predictions that are beyond the scope of human intuition. researchgate.net

For a molecule like Methyl 10-bromoanthracene-9-carboxylate, AI can be applied across its entire research and development lifecycle. ML models can predict reaction outcomes, helping chemists identify the most efficient synthetic routes from a multitude of possibilities. eurekalert.org Algorithms can be trained to forecast reaction yields and selectivity under different conditions, saving significant time and resources in the lab. researchgate.net Beyond synthesis, ML is becoming indispensable for predicting the functional properties of new molecules. By training models on databases of known fluorescent materials, researchers can accurately predict key photophysical parameters like emission wavelength and quantum yield for novel structures before they are ever synthesized. chemrxiv.orgchemrxiv.org This high-throughput virtual screening allows for the rapid identification of promising candidates for applications like OLEDs. chemrxiv.org As these predictive models become more sophisticated, they will enable the in silico design of molecules like Methyl 10-bromoanthracene-9-carboxylate with properties precisely tailored for a specific application. nih.gov

Table 5: AI and Machine Learning in Organic Chemistry

| Application | Description | Impact on Research | Relevant Findings |

|---|---|---|---|

| Reaction Prediction | AI algorithms forecast the products of chemical reactions based on reactants and conditions. | Accelerates the discovery of novel reactions and optimizes experimental design. researchgate.net | ML can reliably predict outcomes for complex transformations like C-N cross-coupling. nih.gov |

| Retrosynthesis Planning | Deep-learning neural networks deconstruct a target molecule to propose viable synthetic pathways from available starting materials. | Automates one of the most challenging intellectual tasks in organic synthesis. | Models can analyze millions of known reactions to suggest promising synthetic routes. nih.gov |

| Property Prediction | ML models are trained on existing data to predict physical, chemical, or biological properties of new molecules. | Enables high-throughput virtual screening and rational design of materials and drugs. chemrxiv.orgnih.gov | ML models can predict emission wavelengths and quantum yields of fluorescent materials with high accuracy. chemrxiv.orgchemrxiv.org |

| Catalyst Discovery | AI can screen vast chemical spaces to identify novel catalysts with enhanced activity or selectivity. | Speeds up the development of new and more efficient catalytic systems. | AI is being used to simplify synthesis planning and accelerate catalyst discovery. researchgate.net |

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 10-bromoanthracene-9-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

A plausible synthesis involves bromination of a methyl anthracene-9-carboxylate precursor. For example, bromination of anthracene derivatives under controlled conditions (e.g., using bromine in acetic acid at 65°C under nitrogen) can yield brominated products . To optimize efficiency:

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR.

- Use stoichiometric control to avoid over-bromination.

- Purify via recrystallization (e.g., ethanol) or column chromatography.

Reference analogous procedures for 10-phenyl-9-bromoanthracene synthesis .

Basic Question: How should researchers characterize the structural purity of Methyl 10-bromoanthracene-9-carboxylate?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Compare H and C NMR shifts with related brominated anthracene esters (e.g., ethyl 3-(10-bromoanthracen-9-yl) oxazole-4-carboxylate ).

- X-ray Crystallography : Use SHELXL software for structure refinement .

- Mass Spectrometry : Validate molecular weight via GC-MS or high-resolution MS, referencing Kovats retention indices for brominated anthracenes .

Basic Question: What safety protocols are critical when handling brominated anthracene derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and follow institutional guidelines for persistent organic pollutants (POPs). Note conflicting data on bioaccumulation (e.g., 9,10-dibromoanthracene safety sheets ).

Advanced Question: How can density functional theory (DFT) predict the electronic properties of Methyl 10-bromoanthracene-9-carboxylate?

Methodological Answer:

- Use DFT frameworks (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution.

- Compare with experimental UV-Vis spectra to validate computational models .

- Analyze substituent effects (bromo and ester groups) on aromatic π-system distortion .

Advanced Question: What mechanistic insights govern cross-coupling reactions involving Methyl 10-bromoanthracene-9-carboxylate?

Methodological Answer:

- Buchwald-Hartwig Amination : Use palladium catalysts (e.g., Pd(dba)) with ligands like XPhos to couple brominated anthracenes with amines.

- Suzuki-Miyaura Coupling : Optimize conditions (e.g., Pd(OAc), SPhos ligand, KPO base) for aryl boronic acid coupling .

- Monitor steric hindrance from the ester group, which may slow reaction kinetics.

Advanced Question: How does the photophysical behavior of Methyl 10-bromoanthracene-9-carboxylate compare to its non-brominated analogs?

Methodological Answer:

- Conduct fluorescence quenching studies to assess heavy-atom effects from bromine, which enhance intersystem crossing (ISC) and reduce fluorescence quantum yield .

- Compare excitation/emission spectra with 9-anthracenecarboxylate derivatives.

- Use time-resolved spectroscopy to measure triplet-state lifetimes for applications in oxygen sensing .

Advanced Question: What strategies resolve contradictions in crystallographic data for brominated anthracene esters?

Methodological Answer:

- Twinned Crystals : Apply SHELXD for structure solution and refine using SHELXL with HKLF5 format for twinned data .

- Disorder Modeling : Use PART instructions in SHELXL to model disordered ester or bromine groups .

- Validate against Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced Question: How can researchers mitigate decomposition during long-term storage of Methyl 10-bromoanthracene-9-carboxylate?

Methodological Answer:

- Store under inert gas (argon) in amber vials at -20°C to prevent photodegradation and oxidation.

- Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .

- Avoid exposure to moisture, as ester groups may hydrolyze under acidic/basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.